2-(4-Tosylpiperazin-1-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-13-3-5-14(6-4-13)22(20,21)19-11-9-18(10-12-19)15-16-7-2-8-17-15/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPWPLLVPZWAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Tosylpiperazin 1 Yl Pyrimidine
Synthetic Routes to 2-(4-Tosylpiperazin-1-yl)pyrimidine
The synthesis of this compound is primarily achieved through the coupling of a pyrimidine (B1678525) precursor with N-tosylpiperazine. The two most common and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Detailed Reaction Schemes and Mechanisms
Nucleophilic Aromatic Substitution (SNAr)
The most direct route to this compound involves the reaction of a 2-halopyrimidine, typically 2-chloropyrimidine (B141910), with N-tosylpiperazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles.
The mechanism begins with the nucleophilic attack of the secondary amine of N-tosylpiperazine on the C2 position of the 2-chloropyrimidine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge over the pyrimidine ring. In the final step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product.
Reaction Scheme:
Palladium-Catalyzed Buchwald-Hartwig Amination
An alternative and often more versatile method is the Buchwald-Hartwig amination. This cross-coupling reaction utilizes a palladium catalyst to form the C-N bond between 2-chloropyrimidine and N-tosylpiperazine. This method is particularly useful when the SNAr reaction is sluggish or requires harsh conditions.
The catalytic cycle of the Buchwald-Hartwig amination is complex and involves several steps. It typically starts with the oxidative addition of the 2-chloropyrimidine to a low-valent palladium(0) complex. The resulting palladium(II) complex then undergoes ligand exchange with N-tosylpiperazine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.
Reaction Scheme:
Catalytic Systems and Reaction Conditions Optimization
For the SNAr reaction , optimization primarily involves the choice of solvent and base. Protic solvents like ethanol (B145695) or isopropanol (B130326) can be used, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate to neutralize the liberated HCl. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also accelerate the reaction. Elevated temperatures are typically required to drive the reaction to completion.
For the Buchwald-Hartwig amination , the choice of catalyst, ligand, and base is crucial for achieving high yields.
| Component | Examples | Role |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, RuPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the N-tosylpiperazine and facilitates the reductive elimination step. |
| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |
Optimization studies for similar reactions have shown that the combination of a bulky electron-rich phosphine (B1218219) ligand, such as Xantphos or RuPhos, with a strong, non-nucleophilic base like sodium tert-butoxide often provides the best results. organic-chemistry.orgfiu.edu
Regioselective Synthesis Strategies
The synthesis of this compound from 2-chloropyrimidine is inherently regioselective. The electronic properties of the pyrimidine ring direct the nucleophilic attack to the 2- and 4-positions. In the case of 2-chloropyrimidine, the substitution occurs exclusively at the 2-position as it is the only activated site with a suitable leaving group.
When starting with dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661), achieving regioselectivity can be more challenging. Generally, nucleophilic attack is favored at the C4 position. wuxiapptec.comstackexchange.com However, the regioselectivity can be influenced by factors such as the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. wuxiapptec.comnih.gov For the specific synthesis of the 2-substituted product, starting with 2-chloropyrimidine is the most straightforward and regioselective strategy.
Yield Optimization Approaches
Optimizing the yield for the synthesis of this compound involves careful control of reaction parameters.
For SNAr reactions:
Temperature: Increasing the temperature generally increases the reaction rate and yield, but can also lead to side reactions. A typical range is 80-120 °C.
Reaction Time: Monitoring the reaction by techniques like TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation.
Stoichiometry: Using a slight excess of N-tosylpiperazine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
For Buchwald-Hartwig amination:
Catalyst Loading: Typically, low catalyst loadings (0.5-5 mol%) are sufficient. Higher loadings can sometimes improve yields but also increase costs and the potential for metal contamination in the product.
Ligand-to-Metal Ratio: The optimal ratio of ligand to palladium is usually between 1:1 and 2:1.
Base Strength and Solubility: The choice of base is critical; stronger, non-coordinating bases often lead to higher yields.
Below is a table summarizing typical reaction conditions and reported yields for analogous reactions.
| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| SNAr | 2-Chloropyrimidine, Piperazine (B1678402) | K₂CO₃ | Water | 60-65 | ~88 acs.org |
| Buchwald-Hartwig | Aryl Halide, Amine | Pd(OAc)₂/Xantphos, NaOt-Bu | Toluene | 110 | 27-82 organic-chemistry.org |
Derivatization and Analog Synthesis of this compound Derivatives
Modifications on the Tosyl Moiety
The tosyl group in this compound serves as a versatile handle for further chemical modifications. The most common transformation is its removal (deprotection) to yield the free piperazine, which can then be further functionalized.
Cleavage of the Tosyl Group (Deprotection)
The sulfonamide bond of the tosyl group is robust but can be cleaved under specific conditions. wikipedia.org
Acidic Conditions: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) in the presence of a scavenger like thioanisole (B89551) can effectively remove the tosyl group. researchgate.net
Reductive Cleavage: Reagents like sodium naphthalenide or samarium diiodide can reductively cleave the N-S bond to liberate the free amine. fiu.eduorganic-chemistry.org Another method involves the use of low-valent titanium species. researchgate.net
Reaction Scheme (Acidic Cleavage):
Modification of the Tosyl Ring
While less common than cleavage, the aromatic ring of the tosyl group can potentially undergo electrophilic aromatic substitution reactions. However, the electron-withdrawing nature of the sulfonyl group deactivates the ring, making these reactions challenging. If desired, functionalization of the tolyl ring would typically be performed on the tosyl chloride precursor before its attachment to the piperazine.
Substitutions on the Piperazine Ring
The piperazine ring within the this compound scaffold is a primary site for introducing molecular diversity. The presence of the tosyl group on one of the nitrogen atoms directs substitution to the other available nitrogen, and its potential removal allows for further functionalization.
A common strategy for achieving N-substituted piperazine derivatives involves the reaction of a suitable piperazine precursor with a pyrimidine electrophile. For instance, the synthesis of N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine has been accomplished through a nucleophilic aromatic substitution reaction. nih.gov While not directly involving the tosyl-protected scaffold, this highlights a general approach where a substituted piperazine can be coupled with a reactive pyrimidine.
In a different approach, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized. nih.gov This involved the reaction of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with potassium salts of various piperazine dithiocarbamates. This method demonstrates the feasibility of attaching complex side chains to the piperazine nitrogen.
The tosyl group itself is a key functional handle. While it serves as a protecting group, its removal under specific conditions would yield the free amine, opening up a plethora of possibilities for N-alkylation, N-arylation, acylation, and other amine-based transformations. This would allow for the introduction of a wide array of functional groups, influencing the compound's physicochemical properties and biological activity.
Alterations of the Pyrimidine Core
The pyrimidine ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The inherent reactivity of the pyrimidine ring can be exploited to introduce various substituents.
A prevalent method for modifying the pyrimidine core is through nucleophilic aromatic substitution (SNAr) reactions. The synthesis of 2,4-disubstituted pyrimidine derivatives has been achieved by reacting 2,4-dichloropyrimidine with various amines. nih.gov In a similar vein, the 4- and 6-positions of the pyrimidine ring in related systems have been functionalized. For example, a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives were synthesized, showcasing the possibility of introducing multiple substituents on the pyrimidine ring. nih.gov
Furthermore, the synthesis of 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols, which are then converted to 2-(methylsulfanyl)pyrimidines, demonstrates another avenue for pyrimidine modification. nih.gov These intermediates can subsequently react with piperazine derivatives. This multi-step approach allows for the construction of highly decorated pyrimidine cores.
The introduction of substituents at the C5-position of the pyrimidine ring has also been explored. For instance, a Stille coupling reaction has been utilized to introduce a vinyl group at this position. cardiff.ac.uk This highlights the utility of cross-coupling reactions in diversifying the pyrimidine scaffold.
Multi-component Reactions and One-Pot Syntheses for Structural Diversification
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple starting materials in a single step. These strategies are highly efficient and atom-economical.
While specific MCRs involving this compound are not extensively documented, the principles of MCRs have been widely applied to the synthesis of pyrimidine-containing compounds. For example, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) has been used to synthesize novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. nih.gov This demonstrates the potential for employing MCRs to build complex heterocyclic systems fused to the pyrimidine ring.
Another example is a one-pot, six-component reaction to synthesize 1,5-disubstituted tetrazol-1,2,3-triazole hybrids, showcasing the high degree of complexity that can be achieved through MCRs. mdpi.com The application of such strategies to the this compound scaffold could lead to the rapid generation of diverse chemical libraries for biological screening.
Chiral Synthesis and Enantioselective Approaches
The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. While the parent this compound is achiral, the introduction of substituents on the piperazine or pyrimidine rings can create stereocenters.
The asymmetric synthesis of carbon-substituted piperazines is an area of active research. rsc.org Developing enantioselective routes to such derivatives would be crucial for preparing chirally pure analogs of this compound. This could involve the use of chiral catalysts or chiral starting materials.
Furthermore, the synthesis of chiral acyclic pyrimidine nucleoside analogues using DHAP-dependent aldolases highlights the potential of biocatalysis in generating enantiomerically enriched pyrimidine derivatives. nih.gov Such enzymatic approaches could be adapted for the synthesis of chiral precursors that can then be incorporated into the this compound framework. An enantioselective synthesis of spiro ring systems containing a pyrimidine moiety has also been described, further expanding the possibilities for creating complex chiral architectures. acs.org
The enantioselective synthesis of 3,4,5-trisubstituted piperidines has been reported, and while this pertains to a different heterocycle, the methodologies could potentially be adapted to the piperazine ring system. nih.gov
Below is a table summarizing the types of synthetic transformations discussed:
| Section | Transformation Type | Description | Potential Application to this compound |
| 2.2.2 | N-Substitution on Piperazine | Introduction of alkyl, aryl, or other functional groups on the free piperazine nitrogen. | Generation of a diverse library of derivatives with varying physicochemical properties. |
| 2.2.3 | Nucleophilic Aromatic Substitution | Replacement of leaving groups on the pyrimidine ring with various nucleophiles. | Functionalization of the pyrimidine core to modulate biological activity. |
| 2.2.3 | Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds on the pyrimidine ring. | Introduction of diverse substituents at specific positions of the pyrimidine ring. |
| 2.2.4 | Multi-component Reactions | One-pot synthesis of complex molecules from three or more starting materials. | Rapid assembly of structurally diverse analogs for high-throughput screening. |
| 2.3 | Asymmetric Synthesis | Enantioselective synthesis of chiral derivatives. | Preparation of enantiomerically pure compounds to investigate stereospecific biological activity. |
| 2.3 | Biocatalysis | Use of enzymes to catalyze stereoselective reactions. | Green and efficient synthesis of chiral building blocks for incorporation into the final structure. |
Molecular Design and Computational Investigations of 2 4 Tosylpiperazin 1 Yl Pyrimidine
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies for Electronic Structure Analysis
No published studies employing Density Functional Theory (DFT) to analyze the electronic structure of 2-(4-Tosylpiperazin-1-yl)pyrimidine were found. Such studies would typically involve calculations of molecular orbital energies (HOMO-LUMO gaps), charge distribution, and other electronic properties to understand the molecule's reactivity and stability. While DFT has been used for other aryl sulfonyl piperazine (B1678402) derivatives and pyrimidine (B1678525) compounds, the specific data for the target molecule is unavailable. researchgate.netbohrium.comijcce.ac.irrsc.orgdergipark.org.tr
Conformational Analysis and Energy Landscapes
There is no available research on the conformational analysis or the potential energy landscapes of this compound. This type of analysis is crucial for understanding the molecule's three-dimensional structure, flexibility, and the relative stability of its different spatial arrangements (conformers).
Molecular Electrostatic Potential (MEP) Mapping
No specific Molecular Electrostatic Potential (MEP) maps for this compound have been published. MEP mapping is a valuable computational tool used to visualize the electrostatic potential on the surface of a molecule, which helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies
2D and 3D QSAR Model Development and Validation
A search for 2D and 3D QSAR models specifically developed and validated for a series of compounds including this compound did not yield any results. QSAR studies are instrumental in drug discovery for predicting the biological activity of compounds based on their physicochemical properties. nih.govnih.govnih.gov
Selection and Calculation of Molecular Descriptors
Without any published QSAR studies on this compound, there is no information on the selection and calculation of specific molecular descriptors used to build such models. These descriptors can be constitutional, topological, electrostatic, or quantum-chemical in nature.
Statistical Analysis and Predictive Capabilities of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The goal is to identify the physicochemical properties, such as electronic, hydrophobic, and steric features, that are critical for a compound's activity.
The statistical analysis of a QSAR model is crucial for its validation and to ensure its predictive power. Key statistical parameters include:
Coefficient of determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit of the model to the data.
Cross-validated coefficient of determination (Q²): This is a more rigorous metric of the model's predictive ability, typically calculated using leave-one-out (LOO) or leave-many-out (LMO) cross-validation. A high Q² value (typically > 0.5) suggests good robustness and predictive power. nih.gov
Root Mean Square Error (RMSE): This measures the average magnitude of the errors between the predicted and observed activity values.
For a series of pyrimidine derivatives studied as VEGFR-2 inhibitors, both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods were used to develop QSAR models. koreascience.kr The ANN model showed superior performance with an R² of 0.998 compared to the MLR model's R² of 0.889, indicating that a non-linear model was better at capturing the complex relationships between structure and activity for that particular set of compounds. koreascience.kr
However, no specific QSAR studies, and therefore no statistical analysis or data on predictive capabilities, were found for this compound.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the binding mechanism and predicting the strength of the interaction.
Ligand-Protein Interaction Profiling with Molecular Targets
This subsection would typically detail the specific proteins that this compound is predicted to bind to. The interaction profile would describe the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein's active site. For instance, studies on other pyrimidine derivatives have identified them as potential inhibitors for targets like cyclin-dependent kinases (CDK2/4/6) and the H-RAS protein. researchgate.netresearchgate.net A study on 2-piperazin-1-yl-quinazolines, which share a similar piperazine-heterocycle core, identified the integrin αIIbβ3 as a molecular target. youtube.com
A specific ligand-protein interaction profile for this compound is not available in the reviewed literature.
Prediction of Binding Modes and Affinities
Following the identification of potential targets, docking simulations predict the most stable binding pose (mode) of the ligand within the protein's binding pocket. The simulation also calculates a docking score, which is an estimation of the binding affinity. Lower binding energy scores (more negative values) generally indicate a more favorable and stable interaction. For example, in a study of pyrimidine-2-thione derivatives targeting the H-RAS protein, docking scores ranged from -5.6 to -11.16 kcal/mol. researchgate.net
There are no published studies detailing the predicted binding modes or affinities for this compound.
Identification of Key Interacting Amino Acid Residues
A critical output of molecular docking is the identification of specific amino acid residues in the protein's active site that form key interactions with the ligand. These interactions are essential for stabilizing the ligand-protein complex. For example, in simulations of inhibitors with the SARS-CoV-2 main protease, key interacting residues included His41, Gly143, Cys145, and Glu166. nih.gov Similarly, for inhibitors of the SARS-CoV-2 RBD-ACE2 complex, residues such as Q493, Y505, and N501 were identified as hotspots for interaction. nih.govnih.gov
No information is available regarding the key amino acid residues that may interact with this compound.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the movement of atoms and molecules over time. In drug design, they are used to assess the stability of a ligand-protein complex and to observe the dynamic conformational changes that may occur upon binding. nih.gov
Stability and Dynamics of Ligand-Target Complexes
This analysis involves running an MD simulation of the docked ligand-protein complex for a specific duration (e.g., nanoseconds to microseconds). The stability is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD trajectory suggests that the complex remains in a consistent conformation. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and stabilizing the complex. nih.gov
A search of the scientific literature did not yield any molecular dynamics simulation studies on this compound, and therefore, no data on the stability and dynamics of its potential ligand-target complexes is available.
Binding Free Energy Calculations (e.g., MM-PBSA/MM-GBSA)
Binding free energy calculations are essential computational methods used to estimate the affinity of a ligand for its biological target, providing a more accurate prediction than standard molecular docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are among the most popular approaches. nih.govnih.gov These methods calculate the free energy of binding by combining the molecular mechanics energies of the components with continuum solvation models. nih.govambermd.org
ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes internal energy (bonds, angles, dihedrals), van der Waals (ΔE_vdw), and electrostatic (ΔE_elec) interactions.
ΔG_solv: The change in the solvation free energy, which is further divided into polar (ΔG_pol) and non-polar (ΔG_npol) contributions. ambermd.org
-TΔS: The conformational entropy change upon binding. This term is computationally expensive and is often omitted in studies where relative binding affinities of similar compounds are compared. nih.gov
For a hypothetical interaction of this compound with a target protein, the MM-GBSA calculation would yield data similar to that presented in the example table below. In such analyses, the van der Waals and electrostatic energies are often the primary drivers of binding affinity. frontiersin.orgsamipubco.com
| Energy Component | Example Value (kcal/mol) | Role in Binding |
| Van der Waals (ΔE_vdw) | -45.5 | Favorable shape-complementarity and hydrophobic interactions. |
| Electrostatic (ΔE_elec) | -20.1 | Favorable interactions like hydrogen bonds and salt bridges. |
| Polar Solvation (ΔG_pol) | +25.8 | Unfavorable energy required to desolvate polar groups upon binding. |
| Non-Polar Solvation (ΔG_npol) | -4.2 | Favorable energy from hydrophobic effect and van der Waals interactions with solvent. |
| Binding Free Energy (ΔG_bind) | -44.0 | Overall predicted binding affinity. |
| This table presents illustrative data for a hypothetical protein-ligand interaction and does not represent actual experimental results. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational tools for identifying new potential drug candidates from large chemical databases.
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
For the this compound scaffold, a pharmacophore model can be generated based on its structure or the known interactions of similar active molecules. A study on sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives, which share a core structure, proposed a detailed 11-feature pharmacophore model, highlighting the unique spatial arrangement of features required for biological activity. nih.gov A hypothetical pharmacophore for this compound would likely include:
An aromatic feature for the pyrimidine ring.
A hydrogen bond acceptor feature associated with the pyrimidine nitrogens.
A hydrophobic/aromatic feature for the tosyl group.
Hydrogen bond acceptors associated with the sulfonyl oxygens.
Virtual screening (VS) uses computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown but a set of active molecules has been identified. The previously generated pharmacophore model serves as a template to filter databases, searching for new molecules that match the required features. nih.gov This method is effective for finding compounds with different chemical scaffolds but similar pharmacophoric properties.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS (or molecular docking) is employed. This method involves docking thousands or millions of compounds from a virtual library into the binding site of the target. nih.gov The compounds are then scored and ranked based on their predicted binding affinity and interaction patterns. SBVS has been successfully used to screen for inhibitors of various targets using related pyrimidine and pyridine (B92270) scaffolds. nih.govnih.gov This approach is particularly useful for discovering novel chemotypes that are structurally distinct from known ligands.
In silico ADMET Predictions (Methodology and Theoretical Implications)
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound in the early stages of drug discovery is critical to avoid late-stage failures. Several computational models and software programs are used to estimate these properties based on a molecule's structure. nih.govnih.gov
The absorption and distribution of a drug are heavily influenced by its physicochemical properties. Key parameters are often calculated to predict a compound's "drug-likeness," frequently assessed against criteria like Lipinski's Rule of Five. For a series of 1-(2-pyrimidinyl)piperazine derivatives, these properties were calculated to correlate with biological activity. nih.govresearchgate.net
| Property | Predicted Value for this compound | Theoretical Implication |
| Molecular Weight (MW) | 332.43 g/mol | Within the typical range for orally bioavailable drugs (<500 g/mol ). |
| LogP (Lipophilicity) | 2.5 - 3.0 | Indicates good lipid solubility, suggesting reasonable absorption and membrane permeation. |
| Topological Polar Surface Area (TPSA) | 73.9 Ų | Suggests good potential for oral absorption and cell membrane permeability (typically <140 Ų). encyclopedia.pub |
| Hydrogen Bond Donors | 0 | Meets the criterion for good membrane permeability (≤5). |
| Hydrogen Bond Acceptors | 6 | Meets the criterion for good membrane permeability (≤10). |
| These values are theoretical predictions based on the chemical structure and may vary between different prediction software. |
The metabolism of a drug determines its active duration and potential for producing toxic byproducts. The piperazine ring, a common motif in many drugs, is known to undergo specific metabolic transformations. mdpi.com
Predicted Metabolic Pathways: The metabolism of piperazine-containing compounds is often mediated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4, CYP2D6, and CYP1A2. encyclopedia.pubnih.gov The specific metabolic fate of this compound would be influenced by its unique structure. The piperazine ring can be a site of metabolic activity, but the presence of the electron-withdrawing tosyl group on one nitrogen and the pyrimidine ring on the other is expected to significantly influence its reactivity. nih.gov Unlike piperazines with simple alkyl substituents, the amide-like nature of the tosyl-nitrogen bond may render the ring less susceptible to certain bioactivation pathways that can lead to toxicity. nih.gov Likely metabolic reactions could include:
Hydroxylation: Addition of a hydroxyl group to the pyrimidine or the tosyl aromatic ring.
N-oxidation: Oxidation of the nitrogen atoms in the pyrimidine ring.
Sulfoxidation: Oxidation of the sulfur atom in the tosyl group.
Predicted Excretion Profiles: Following metabolism, the resulting more polar metabolites are typically eliminated from the body. For many piperazine-based drugs, excretion occurs primarily through the urine, either as unchanged drug or, more commonly, as conjugated metabolites (e.g., glucuronides). encyclopedia.pub
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Tosylpiperazin 1 Yl Pyrimidine Analogs
Influence of Substituent Effects on Pre-clinical Biological Activity
The biological activity of 2-(4-tosylpiperazin-1-yl)pyrimidine analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and the tosyl moieties. Research into related pyrimidine derivatives has demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity.
Modifications to the pyrimidine ring, for instance, can drastically alter the compound's interaction with its biological target. Studies on analogous 2,4-disubstituted pyrimidines have shown that introducing various substituents at the C-4 and C-5 positions can modulate activity. nih.govmdpi.com For example, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the introduction of a pyrrolidin-1-yl group at the C-2 position and a naphth-1-ylmethylamino group at the C-4 position resulted in a potent acetylcholinesterase (AChE) inhibitor. nih.gov Specifically, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) was identified as the most potent AChE inhibitor with an IC₅₀ of 5.5 μM. nih.gov
Similarly, the substituents on the tosyl group's phenyl ring can impact activity. In a broader context of pyrimidine-based compounds, electron-withdrawing groups such as chloro and trifluoromethyl groups have been shown to enhance cytotoxic activity against various cancer cell lines. nih.govmdpi.com Conversely, electron-donating groups like methoxy (B1213986) groups can also contribute to increased activity, indicating that the optimal substituent is target-dependent. nih.gov In a series of indazol-pyrimidine-based derivatives, a sulfonamide substituent on the aniline (B41778) ring attached to the pyrimidine core led to strong cytotoxic activity against MCF-7 and Caco-2 cancer cell lines. mdpi.com
The following table summarizes the inhibitory activities of selected 2,4-disubstituted pyrimidine derivatives, illustrating the impact of substituents on cholinesterase inhibition.
Table 1: Cholinesterase Inhibitory Activity of Selected 2,4-Disubstituted Pyrimidine Analogs nih.gov
| Compound | Substituent at C-2 | Substituent at C-4 | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
|---|---|---|---|---|
| 7d | 4-methylpiperazin-1-yl | N-benzylamino | > 50 | 25.8 |
| 9a | pyrrolidin-1-yl | N-(naphth-1-ylmethyl)amino | 5.5 | 18.2 |
| 9e | 4-methylpiperidin-1-yl | N-(naphth-1-ylmethyl)amino | 25.7 | 2.2 |
Conformational Analysis and Stereochemical Impact on Biological Potency
The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. For this compound analogs, the relative orientation of the pyrimidine and tosylpiperazine moieties can significantly influence how the molecule binds to its target receptor or enzyme.
Conformational analysis of structurally related 1-(2-pyrimidinyl)piperazine derivatives has revealed that these molecules can adopt specific low-energy conformations that are essential for their biological function. nih.gov These studies suggest that a particular spatial arrangement of the aromatic rings and the piperazine (B1678402) linker is necessary for optimal interaction with the binding site. The piperazine ring often adopts a chair conformation, and the orientation of the substituents on this ring can either facilitate or hinder binding.
The presence of chiral centers, which can arise from substitutions on the piperazine or pyrimidine rings, introduces the possibility of stereoisomers. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. While specific studies on the stereochemical impact for this compound are not extensively documented in the provided results, research on other pyrimidine derivatives underscores the importance of stereochemistry. For instance, in bioactive pyrazolo[3,4-d]pyrimidines, different polymorphs have been shown to adopt distinct molecular conformations, which in turn affects their crystal packing and potentially their bioavailability and activity. mdpi.com This highlights that even subtle changes in the solid-state conformation can have significant implications.
Correlation of Specific Structural Motifs with Modulatory Potency
The 2-substituted pyrimidine core is a common scaffold in many biologically active compounds, often acting as a hydrogen bond acceptor or donor, thereby anchoring the molecule within the binding pocket of a protein. humanjournals.com The nature of the substituent at the 2-position of the pyrimidine ring is critical. In the case of the title compound, the piperazin-1-yl group serves as a versatile linker, and its substitution pattern can fine-tune the molecule's properties.
The tosyl group, while often introduced to improve solubility or modify electronic properties, can also engage in specific interactions with the biological target. The sulfonamide group within the tosyl moiety can act as a hydrogen bond donor and acceptor, and the phenyl ring can participate in π-π stacking or hydrophobic interactions. The importance of the tosyl group is highlighted in studies of other sulfonamide-containing compounds where this group is essential for activity.
In a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, the nature of the substituent on the piperazine ring was found to be crucial for affinity to the adenosine (B11128) A₂A receptor. mdpi.com While phenyl and benzyl (B1604629) substitutions were well-tolerated, introducing a longer phenylethyl group or certain para-substituents on the phenyl ring led to a decrease in binding activity. mdpi.com This demonstrates the specific spatial and electronic requirements of the binding pocket.
Pharmacological Profile Evolution through Systematic Structural Optimization
The development of potent and selective drug candidates from a lead compound like this compound often involves a systematic process of structural optimization. This iterative process aims to enhance the desired pharmacological activity while minimizing off-target effects and improving pharmacokinetic properties.
An example of such optimization can be seen in the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as DPP-4 inhibitors. nih.gov Starting from initial hits with moderate potency and some cytotoxicity, researchers employed scaffold hopping and fragment-based design to synthesize new analogs with significantly improved profiles. nih.gov This involved modifying the core scaffold and exploring different substituents to enhance binding affinity and selectivity. For instance, compound c24 in this series showed a 25- to 40-fold increase in inhibitory activity compared to the initial lead compounds, with an IC₅₀ of 2 nM. nih.gov
Pre Clinical Pharmacological and Biological Activity Investigations
In Vitro Assays and Cellular Studies
Enzyme Inhibition Assays (e.g., NAPE-PLD, GLS1, FAK, SYK)
No published studies were found that evaluated the inhibitory activity of 2-(4-Tosylpiperazin-1-yl)pyrimidine against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), Glutaminase-1 (GLS1), Focal Adhesion Kinase (FAK), or Spleen Tyrosine Kinase (SYK).
Receptor Binding and Functional Assays (e.g., 5-HT1A, EGFR)
There is no available data from receptor binding or functional assays to characterize the affinity or efficacy of This compound at the 5-HT1A receptor, Epidermal Growth Factor Receptor (EGFR), or other receptors.
Cell-Based Efficacy Studies (e.g., antiproliferative activity in cancer cell lines, antimicrobial activity in bacterial/fungal strains)
No specific data on the antiproliferative effects of This compound against any cancer cell lines have been reported. Similarly, there are no studies detailing its antimicrobial activity against specific bacterial or fungal strains. While many pyrimidine-piperazine derivatives exhibit such activities, these have not been documented for this specific compound. nih.govnih.gov
In Vivo Efficacy Studies (Animal Models)
Selection and Characterization of Relevant Animal Disease Models
No in vivo studies using animal models have been published to assess the efficacy of This compound for any disease state. Therefore, information on the selection and characterization of relevant animal models is not available. Research on other novel piperazinyl-pyrimidine analogues has shown in vivo activity in models of immunosuppression, but this cannot be attributed to the title compound. nih.gov
Assessment of Biological Outcomes in Animal Disease Models
Derivatives of this compound have been investigated in various animal models to assess their potential therapeutic effects. Specifically, certain thiazolo[5,4-d]pyrimidine (B3050601) derivatives have demonstrated antidepressant-like activity in mouse models.
One such derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, was evaluated in the forced swimming test (FST), the tail suspension test (TST), and the sucrose preference test (SPT) in mice. The results indicated an antidepressant-like effect comparable to the reference drug, amitriptyline. nih.govresearchgate.net
In the context of neurodegenerative diseases, antagonists of the A2A adenosine (B11128) receptor have shown efficacy in different animal models of Parkinson's disease. nih.govmanchester.ac.uk Non-selective A1 and A2A adenosine receptor antagonists have been shown to improve motor dysfunctions in these models. nih.gov
Furthermore, a 4-methoxyphenyl analogue of a 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-one demonstrated a significant decrease in tau phosphorylation in mice after oral administration, suggesting potential relevance for Alzheimer's disease. nih.govresearchgate.net
Below is a table summarizing the biological outcomes of related pyrimidine (B1678525) compounds in animal disease models:
Biomarker Analysis and Pharmacodynamic Endpoints in Animal Studies
While specific biomarker data for "this compound" is not extensively detailed in the provided search results, related pyrimidine derivatives have been studied for their effects on relevant biomarkers. For instance, in studies with GPR119 agonists for diabetes and obesity, treatment with a pyrimidine derivative in a diet-induced obese (DIO) mouse model led to the normalization of several serum biomarkers, including ALT, AST, ALP, GLU, CHOL, HDL, and LDL. nih.gov
In the context of cancer research, a dual inhibitor of BRD4 and PLK1, compound 7, was shown to upregulate BAX and caspase-3 markers while downregulating the Bcl-2 gene, indicating an induction of apoptosis. mdpi.com
Molecular Target Identification and Validation (Pre-clinical Level)
The pyrimidine scaffold is a core component of numerous compounds designed to interact with a variety of molecular targets, primarily kinases and G protein-coupled receptors.
Kinase Inhibition Profiling and Specificity
Pyrimidine derivatives have been extensively developed as kinase inhibitors due to their structural similarity to the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases. rsc.org
One area of focus has been the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). nih.govresearchgate.net SAR studies on 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones revealed that a phenyl group on the piperazine (B1678402) nitrogen atom led to potent inhibitory activity against GSK-3β. nih.govresearchgate.net Docking studies further indicated that this phenyl group and a methyl group on the piperazine ring form cation-π and CH-π interactions with the GSK-3β enzyme. nih.govresearchgate.net
Another study identified a cyano pyridopyrimidine compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), as a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1 and ARK5. nih.gov
Pyrazolo[3,4-d]pyrimidines represent another important class of kinase inhibitors, with some compounds progressing to clinical trials for cancer treatment. rsc.org
The table below details the kinase inhibition profiles of some pyrimidine derivatives.
Enzyme Selectivity Studies
The selectivity of pyrimidine-based compounds against different enzymes, particularly adenosine receptors, has been a key area of investigation. For example, a series of 4-arylthieno[3,2-d]pyrimidines were identified as potent adenosine A2A receptor antagonists with high selectivity against the human A1, A2B, and A3 receptor subtypes. manchester.ac.uk
In another study, new 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives were synthesized to target human adenosine A1 and/or A2A receptor subtypes, with most of the novel derivatives showing little to no affinity for the off-target hA2B and hA3 ARs. researchgate.net
Receptor Antagonism/Agonism Mechanism Elucidation
The mechanism of action for pyrimidine derivatives often involves antagonism or agonism at specific receptors. For instance, a series of fused-pyrimidine derivatives were evaluated for their agonistic activities against human GPR119, with one compound showing potent agonistic activity and subsequent improvement in glucose tolerance and insulin secretion. nih.gov
In the realm of adenosine receptors, thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their affinity and potency at the human A1, A2A, A2B, and A3 adenosine receptors. nih.govresearchgate.net Several of these compounds displayed nanomolar and subnanomolar binding affinities for the hA1 and hA2A adenosine receptors, respectively, acting as antagonists. nih.govresearchgate.net
Additionally, research has been conducted on piperazine-based P2X4 receptor antagonists, building on the structural framework of paroxetine. nih.gov The P2X4 receptor, a ligand-gated ion channel, is a therapeutic target for conditions such as neuroinflammation and chronic pain. nih.gov
Advanced Analytical Research Methodologies for 2 4 Tosylpiperazin 1 Yl Pyrimidine and Its Analogs
Spectroscopic Characterization in Research Settings
Spectroscopic methods are indispensable for probing the molecular architecture of 2-(4-Tosylpiperazin-1-yl)pyrimidine. By interacting with electromagnetic radiation, molecules yield spectra that act as fingerprints, revealing details about their atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR provide fundamental information on the carbon-hydrogen framework, while 2D NMR techniques establish connectivity between different parts of the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the three main structural components: the pyrimidine (B1678525) ring, the piperazine (B1678402) ring, and the tosyl group. The pyrimidine protons typically appear in the aromatic region, with the proton at the C5 position appearing as a triplet and the two protons at the C4 and C6 positions appearing as a doublet. The piperazine protons would show two distinct sets of signals, typically as triplets, corresponding to the protons adjacent to the pyrimidine ring and those adjacent to the tosyl group. The aromatic protons of the tosyl group would appear as two doublets in the downfield region, and the methyl protons of the tosyl group would present as a characteristic singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at the downfield end of the spectrum. The carbons of the piperazine ring will appear in the aliphatic region, while the aromatic carbons of the tosyl group will be in the aromatic region. The methyl carbon of the tosyl group will be found at the upfield end of the spectrum.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between coupled protons, for example, between the C4/C6 and C5 protons of the pyrimidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections throughout the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyrimidine C4-H, C6-H | ~8.3 (d) | ~158 |
| Pyrimidine C5-H | ~6.5 (t) | ~110 |
| Pyrimidine C2 | - | ~162 |
| Piperazine CH₂ (adjacent to Pyrimidine) | ~3.8 (t) | ~45 |
| Piperazine CH₂ (adjacent to Tosyl) | ~3.1 (t) | ~46 |
| Tosyl Aromatic CH | ~7.7 (d) | ~130 |
| Tosyl Aromatic CH | ~7.3 (d) | ~128 |
| Tosyl Quaternary C | - | ~144 |
| Tosyl Quaternary C-SO₂ | - | ~135 |
| Tosyl CH₃ | ~2.4 (s) | ~21 |
Note: Predicted values are based on data for analogous pyrimidine and piperazine derivatives. d = doublet, t = triplet, s = singlet.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features. core.ac.uk
Key expected vibrational frequencies include:
S=O Stretching: Strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the sulfonyl group (SO₂) in the tosyl moiety.
C-N Stretching: Bands in the region of 1200-1350 cm⁻¹ would correspond to the C-N stretching of the piperazine and pyrimidine rings.
Aromatic C=C Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region would indicate the presence of the pyrimidine and benzene (B151609) rings.
C-H Stretching: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would be observed just below 3000 cm⁻¹.
C-S Stretching: A weaker band around 650-700 cm⁻¹ may be attributed to the C-S bond of the tosyl group.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 |
| Aromatic C=C | Ring Stretch | 1400-1600 |
| C-N | Stretch | 1200-1350 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. For this compound, a low-resolution mass spectrum would show the molecular ion peak [M]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition and confirm the molecular formula of the compound. For C₁₅H₁₈N₄O₂S, the expected exact mass would be calculated and compared to the experimental value.
The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bonds within the piperazine ring and the loss of the tosyl group. Common fragments would include the tosyl cation (m/z 155), the pyrimidinylpiperazine fragment, and the pyrimidine ring itself.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the conjugated π-systems within the pyrimidine and tosyl groups. Pyrimidine itself has known absorption bands, and the substitution with the tosylpiperazinyl group would be expected to cause a bathochromic (red) shift in these absorptions. researchgate.netmdpi.com The spectrum of pyrimidine derivatives typically shows strong absorption in the UV region, often with multiple bands corresponding to π→π* and n→π* transitions. nih.gov
Chromatographic Techniques for Research Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of compounds in a mixture.
Liquid chromatography (LC) is a fundamental technique for separating and analyzing compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes a highly sensitive and selective method for both quantification and structural confirmation. allmpus.com
For the analysis of this compound, a reversed-phase UHPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), run under a gradient elution program. The compound would be detected by its UV absorbance and its mass-to-charge ratio in the mass spectrometer. The MS/MS capability allows for the selection of the parent ion, its fragmentation, and the monitoring of specific fragment ions, which provides exceptional selectivity and sensitivity for detecting the compound in complex matrices.
Gas Chromatography (GC) Applications
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), stands as a powerful technique for the analysis of semi-volatile and volatile compounds. For piperazine derivatives, GC-MS is a frequently employed method, often for screening and quantification in various matrices. unodc.orgrsc.org The analysis of compounds structurally similar to this compound, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is well-documented. scholars.direct These methods typically involve a sample preparation step, such as liquid-liquid extraction, to isolate the analytes before injection into the GC system. scholars.directnih.gov
The chromatographic conditions are optimized to achieve separation from other related substances and matrix components. A typical GC-MS method for piperazine derivatives would utilize a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, and a temperature program that ramps up to around 300°C to ensure elution of the less volatile analytes. rsc.orgnih.gov While direct analysis is possible, the thermal stability and volatility of tosylated piperazine derivatives must be considered, as high temperatures in the injector port or column can potentially lead to degradation. For many piperazine derivatives, direct analysis without derivatization is feasible, but derivatization can improve peak shape and sensitivity. researchgate.net
A study on the simultaneous determination of ten new psychoactive piperazine derivatives in urine utilized an ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction followed by GC-MS/MS analysis. nih.gov This highlights the trend towards sensitive and efficient sample preparation methods to achieve low detection limits, often in the range of 0.3-2 ng/mL. nih.gov Although specific GC application notes for this compound are not prevalent in publicly accessible literature, the established methods for other arylpiperazines provide a strong foundation for its analysis. unodc.orgscholars.directnih.gov
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has re-emerged as a significant analytical and preparative separation technique, offering a "green" alternative to normal and reversed-phase high-performance liquid chromatography (HPLC). mdpi.comchromatographyonline.com SFC primarily uses supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of an organic co-solvent like methanol (B129727) or ethanol (B145695). nih.govresearchgate.net This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and shorter column equilibration times compared to HPLC. nih.govyoutube.com
SFC is particularly well-suited for the analysis and purification of chiral compounds and for separating isomers. chromatographyonline.comyoutube.com Given the structure of this compound and its analogs, SFC could be a highly effective method for purity testing, chiral separation if applicable, and analysis of related impurities. The technique is compatible with a wide range of stationary phases, including those used in both normal-phase (e.g., silica, 2-ethylpyridine) and reversed-phase (e.g., C18) chromatography, making it highly versatile. mdpi.com The 2-ethylpyridine (B127773) stationary phase is noted for its ability to analyze basic compounds, like piperazine derivatives, often without the need for basic additives in the mobile phase. mdpi.com
Modern ultra-high-performance supercritical fluid chromatography (UHPSFC) instruments, which use columns with sub-2-μm particles, offer enhanced resolution and even faster analysis times. nih.gov Coupling SFC with mass spectrometry (SFC-MS) is now routine, providing the sensitivity and selectivity needed for trace analysis and structure confirmation of complex molecules like tosylated piperazine derivatives. nih.govnih.gov While specific SFC applications for this compound are not detailed in current literature, the broad applicability of the technique for diverse pharmaceutical compounds suggests it is a highly suitable method for its analysis. nih.gov
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. In the context of analyzing this compound and its analogs, derivatization can be employed to enhance sensitivity and improve chromatographic performance, particularly for GC analysis. psu.edumdpi.com
The primary goals of derivatization for GC are to increase the volatility and thermal stability of the analyte. psu.edu For compounds containing functional groups like secondary amines (as in the piperazine ring), common derivatization techniques include acylation and silylation. researchgate.net
Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetylimidazole (TFAI) or heptafluorobutyrylimidazole (HFBI). psu.edu The resulting derivative is more volatile and is particularly suitable for detection by an electron capture detector (ECD), which is highly sensitive to halogenated compounds. A study on various piperazine derivatives demonstrated that acylation with heptafluorobutyric anhydride (B1165640) (HFBA) yielded derivatives with excellent chromatographic properties. researchgate.net
Silylation: This process replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation also increases volatility and thermal stability. researchgate.net
For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and introduce a charged or easily ionizable group. nih.govnih.gov For example, a pre-column derivatization method for piperazine using dansyl chloride was developed for LC-MS analysis. nih.gov The dansyl group enhances the detectability of the molecule. Such a strategy could be adapted for this compound if higher sensitivity in LC-MS analyses is required.
Table 1: Common Derivatization Reagents for Piperazine Analogs
| Derivatization Technique | Reagent | Target Functional Group | Purpose |
|---|---|---|---|
| Acylation | Heptafluorobutyric Anhydride (HFBA) | Secondary Amine | Increase volatility and GC-ECD sensitivity |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine | Increase volatility and thermal stability for GC |
| Sulfonylation | Dansyl Chloride | Secondary Amine | Enhance fluorescence and LC-MS ionization |
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional structure of a molecule in the solid state. This includes precise bond lengths, bond angles, and the conformation of the molecule, which are crucial for understanding its chemical properties and interactions.
Single Crystal X-Ray Diffraction Studies
While a single-crystal X-ray diffraction study for this compound itself is not publicly available, extensive research has been conducted on structurally related tosylpiperazine and arylpiperazine derivatives. researchgate.netnih.govnih.gov These studies consistently show that the piperazine ring typically adopts a stable chair conformation in the crystal lattice. researchgate.netnih.gov
For instance, the crystal structure of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (B248528) was determined, revealing key structural parameters. researchgate.netnih.gov In this analog, the piperazine ring is in a chair conformation, and the study details the dihedral angles between the piperazine ring and the attached aromatic rings. Such information is vital for structure-activity relationship (SAR) studies. The sulfonamide nitrogen atom often shows a slight deviation from planarity. researchgate.netnih.gov The crystal packing is typically stabilized by a network of intermolecular interactions, such as C-H···π interactions. researchgate.netnih.gov
Crystallographic studies on piperazine derivatives of hydantoin (B18101) also provide insight into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov These analyses are fundamental for confirming the absolute structure of synthesized compounds and for computational modeling studies.
Table 2: Crystallographic Data for an Analogous Compound: 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₉H₂₁F₃N₂O₂S | researchgate.netnih.gov |
| Molecular Weight | 398.44 | researchgate.netnih.gov |
| Crystal System | Triclinic | researchgate.netnih.gov |
| Space Group | P-1 | researchgate.netnih.gov |
| a (Å) | 9.5044 (3) | researchgate.netnih.gov |
| b (Å) | 9.8389 (3) | researchgate.netnih.gov |
| c (Å) | 12.1473 (4) | researchgate.netnih.gov |
| **α (°) ** | 72.036 (1) | researchgate.netnih.gov |
| **β (°) ** | 77.024 (1) | researchgate.netnih.gov |
| **γ (°) ** | 62.384 (1) | researchgate.netnih.gov |
| **Volume (ų) ** | 952.96 (5) | researchgate.netnih.gov |
| Z | 2 | researchgate.netnih.gov |
Solid-State Characterization and Polymorphism Research
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key area of research in pharmaceutical development. researchgate.net Different polymorphs of the same compound can have different physical properties.
Research into the polymorphism of pharmaceutical compounds is extensive, with studies indicating that at least half of all organic compounds may exhibit polymorphism when screened intensively. researchgate.net For a compound like this compound, a polymorphism screen would be an essential step in its pre-formulation development. Such a screen typically involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate) to identify potential polymorphic forms, solvates, or hydrates.
The identified solid forms would then be characterized using a suite of analytical techniques, including Powder X-Ray Diffraction (PXRD) to identify unique crystal lattices, Differential Scanning Calorimetry (DSC) to determine melting points and thermal behavior, and Thermogravimetric Analysis (TGA) to assess solvent content and thermal stability. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and solid-state NMR (ssNMR) would also be used to probe the molecular structure and intermolecular interactions within each solid form. Understanding the polymorphic landscape of this compound is crucial for selecting the most stable form for development and ensuring consistent product quality.
Future Directions and Emerging Research Avenues for 2 4 Tosylpiperazin 1 Yl Pyrimidine Research
Exploration of Novel Biological Targets and Therapeutic Applications (Pre-clinical)
While existing research has established the activity of pyrimidine-piperazine hybrids in various domains, the exploration of novel biological targets remains a fertile ground for discovery. Pre-clinical studies are beginning to probe the potential of these compounds in previously unexplored therapeutic areas.
The pyrimidine (B1678525) nucleus is a cornerstone of DNA and RNA, making its derivatives prime candidates for anticancer therapies by disrupting DNA synthesis and cell division. nih.gov The combination of pyrimidine and piperazine (B1678402) moieties in a single structure has been shown to enhance biological activity. ingentaconnect.comresearchgate.net This has led to the investigation of pyrimidine-piperazine hybrids as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govmdpi.com For instance, derivatives are being evaluated as dual-target inhibitors of BRD4 and PLK1, both of which are implicated in cancer progression. nih.gov
Furthermore, the versatility of the pyrimidine-piperazine scaffold extends to other disease areas. Preclinical models have demonstrated the potential of A2A adenosine (B11128) receptor (A2AAR) antagonists, which can feature this core structure, in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases. mdpi.com These antagonists have been shown to improve motor dysfunction and may offer neuroprotective benefits. mdpi.com
Recent studies have also highlighted the potential of pyrimidine derivatives in combating neglected tropical diseases. For example, certain 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising in vitro activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov
The following table summarizes some of the emerging pre-clinical applications and the corresponding biological targets being investigated for compounds containing the pyrimidine-piperazine scaffold.
| Therapeutic Area | Biological Target(s) | Pre-clinical Findings |
| Oncology | BRD4, PLK1, EGFR, VEGFR-2, various kinases | Inhibition of tumor growth, induction of apoptosis, disruption of cell cycle. nih.govrsc.org |
| Neurodegenerative Diseases | A2A Adenosine Receptor (A2AAR) | Improvement of motor function, potential neuroprotection. mdpi.com |
| Infectious Diseases | Trypanosoma brucei enzymes | Antitrypanosomal activity. nih.gov |
| Metabolic Disorders | GPR119 | Agonistic activity, potential for treating diabetes and obesity. nih.gov |
| Viral Infections | Herpes Simplex Virus (HSV-1 and HSV-2) Thymidine Kinase | Antiherpes activity. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and guide their optimization, significantly shortening development timelines.
For 2-(4-Tosylpiperazin-1-yl)pyrimidine and its analogs, AI and ML can be applied in several ways:
Virtual Screening and Target Identification: AI algorithms can screen large virtual libraries of compounds to identify those most likely to interact with a specific biological target. This can accelerate the discovery of new therapeutic applications for the pyrimidine-piperazine scaffold.
Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. This allows researchers to prioritize compounds with favorable drug-like characteristics early in the design process.
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning from existing data on active pyrimidine-piperazine compounds, these models can propose novel structures with potentially enhanced efficacy and reduced side effects.
Optimization of Synthetic Routes: AI can also be used to devise more efficient and sustainable synthetic pathways for producing these compounds.
Recent advancements in deep learning, such as directed message-passing neural networks, have shown success in predicting the in vivo activity of complex molecules, offering a powerful tool for the future design of pyrimidine-piperazine derivatives. nih.gov The use of variational quantum algorithms in quantum machine learning also presents a novel frontier for tackling complex optimization problems in drug design. mdpi.com
Development of Advanced and Sustainable Synthetic Strategies
The development of efficient and environmentally friendly synthetic methods is a critical aspect of modern pharmaceutical chemistry. For this compound, future research will focus on creating more sustainable and cost-effective manufacturing processes.
Key areas of advancement include:
Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be prioritized to minimize the environmental impact of synthesis. researchgate.net This includes exploring solvent-free reactions and employing catalysts that can be easily recovered and reused. researchgate.net
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and higher yields. Implementing flow chemistry for the synthesis of this compound could streamline its production.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which can significantly reduce the number of synthetic steps, waste generation, and cost. nih.gov
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for simplifying synthetic routes. Developing catalytic methods for the selective C-H functionalization of the pyrimidine or piperazine rings could open up new avenues for creating diverse analogs.
The synthesis of pyrimidine-piperazine hybrids often involves well-established reactions such as nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig coupling, and reductive amination. mdpi.comnih.gov Future efforts will likely focus on optimizing these reactions using more sustainable catalysts and conditions.
Investigation of Emerging Biological Activities in Neglected Areas (Pre-clinical)
The broad biological potential of the pyrimidine-piperazine scaffold suggests that its therapeutic utility may extend to areas that have been historically under-researched. Pre-clinical investigations into these neglected areas could uncover novel applications for this compound and its derivatives.
Emerging areas of interest include:
Antiparasitic Agents: Beyond trypanosomiasis, the activity of these compounds could be explored against other parasites, such as those responsible for malaria and leishmaniasis. The pyrimidine ring is a known pharmacophore in some antimalarial drugs. researchgate.net
Antiviral Agents: While some pyrimidine nucleosides have shown anti-herpes activity, the potential of this compound and its non-nucleoside analogs against a wider range of viruses, including emerging viral threats, warrants investigation. nih.gov The 1,2,4-triazole (B32235) moiety, which shares some structural similarities with pyrimidine, is found in antiviral drugs like ribavirin. nih.govmdpi.com
Anti-inflammatory Agents: The role of various signaling pathways involving kinases in inflammation suggests that pyrimidine-piperazine derivatives could possess anti-inflammatory properties. Some piperazine derivatives have already shown analgesic and anti-inflammatory potential in preclinical studies. researchgate.net
Fungicidal and Herbicidal Activities: Some substituted pyrimidines have demonstrated fungicidal and herbicidal activities, opening up potential applications in agriculture. researchgate.netresearchgate.net
Methodological Advancements in Computational and Analytical Techniques
Advancements in computational and analytical techniques are crucial for deepening our understanding of the structure-activity relationships (SAR) and mechanisms of action of this compound derivatives.
Future research will benefit from:
Advanced Computational Modeling: More sophisticated molecular docking and molecular dynamics simulations will provide deeper insights into the binding interactions of these compounds with their biological targets. Quantum mechanics/molecular mechanics (QM/MM) methods can offer a more accurate description of these interactions.
Cryo-Electron Microscopy (Cryo-EM): This powerful technique can be used to determine the high-resolution structures of drug-target complexes, providing invaluable information for rational drug design.
Advanced NMR and Mass Spectrometry Techniques: State-of-the-art NMR spectroscopy and mass spectrometry methods will be essential for the unambiguous characterization of novel analogs and for studying their metabolism.
High-Throughput Screening (HTS) and Phenotypic Screening: HTS allows for the rapid testing of large compound libraries against specific targets. Phenotypic screening, on the other hand, identifies compounds that produce a desired effect in a cellular or organismal model without a priori knowledge of the target, which can lead to the discovery of novel mechanisms of action.
By leveraging these advanced methodologies, researchers can accelerate the journey of this compound-based compounds from the laboratory to the clinic.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Tosylpiperazin-1-yl)pyrimidine derivatives?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-(piperazin-1-yl)pyrimidine can react with tosyl chloride under basic conditions to introduce the tosyl group. A general procedure (e.g., General Procedure B in ) involves reacting 2-(piperazin-1-yl)pyrimidine with sulfonylating agents (e.g., tosyl chloride) in solvents like dichloromethane or THF, yielding this compound with isolated yields up to 86% . Optimization of reaction time, temperature, and stoichiometry is critical to minimize by-products like over-sulfonated species.
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- NMR Spectroscopy : - and -NMR confirm the integration of the tosyl group (e.g., aromatic protons at δ 7.6–7.8 ppm for the tosyl phenyl ring) and piperazine-pyrimidine linkage .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weights (e.g., observed [M+H] at 758.2904 vs. calculated 758.2893 ).
- Elemental Analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .
Q. What are typical reaction conditions for introducing functional groups to the pyrimidine core?
Modifications at the pyrimidine 4- or 6-position often employ palladium-catalyzed cross-coupling (e.g., Suzuki for aryl groups) or nucleophilic aromatic substitution. For example, reports oxazolo-pyrimidine derivatives synthesized via methylsulfonylation and cyclization under reflux conditions (70–80°C, 12–24 hours) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For instance, reports a derivative with a dihedral angle of 85.2° between the pyrimidine and benzodioxole rings, validated using SHELX software . Advanced refinement protocols (e.g., SHELXL) are essential for handling twinned or high-symmetry crystals common in sulfonamide-containing compounds .
Q. What computational approaches predict the physicochemical and pharmacokinetic properties of these derivatives?
Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) assess electronic properties, binding affinities, and drug-likeness. highlights computational studies predicting oral bioavailability (e.g., topological polar surface area <80 Å) and LogP values (2.5–3.5) for chromeno-pyrimidine analogs .
Q. How do structural modifications impact biological activity in acetylcholinesterase (AChE) inhibition studies?
Structure-Activity Relationship (SAR) studies reveal that:
- Tosyl Group : Enhances binding via hydrophobic interactions with AChE’s peripheral anionic site .
- Substituent Position : Derivatives with 4-methylphenyl groups (, Compound 12) show higher potency (IC <10 μM) compared to unsubstituted analogs due to steric complementarity .
- Linker Flexibility : Rigid oxazolo rings () improve selectivity over flexible alkyl chains .
Q. How should researchers address contradictory data in pharmacological assays?
Discrepancies (e.g., varying IC values across studies) may arise from assay conditions (e.g., enzyme source, pH). Methodological solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
